molecular formula C5H7ClN4O2S B12918640 6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine CAS No. 78744-33-9

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine

Cat. No.: B12918640
CAS No.: 78744-33-9
M. Wt: 222.65 g/mol
InChI Key: RJTOPORKJBWXQW-UHFFFAOYSA-N
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Description

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine (CAS No: 36770-50-0 , Molecular Formula: C5H7ClN4O2S ) is a chemical compound based on a pyrimidine heterocyclic ring, a structure of significant importance in medicinal chemistry and chemical biology. Pyrimidine derivatives are widely recognized for their diverse biological activities and are frequently explored in pharmaceutical research for their potential as therapeutic agents . The core pyrimidine structure is a fundamental building block in nature and serves as a key precursor for synthesizing more complex molecules . Researchers utilize this and similar chloro- and amino-substituted pyrimidines to develop new derivatives with potential biological activity. These synthetic efforts often involve nucleophilic displacement reactions and cross-coupling reactions, such as the Suzuki reaction, to create novel compounds for screening against various biological targets . Structural modifications to the pyrimidine backbone, such as the introduction of different functional groups, are a common strategy to optimize biological activity and explore structure-activity relationships (SAR) . This product is intended for research and scientific applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Properties

CAS No.

78744-33-9

Molecular Formula

C5H7ClN4O2S

Molecular Weight

222.65 g/mol

IUPAC Name

6-chloro-5-methylsulfonylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H7ClN4O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10)

InChI Key

RJTOPORKJBWXQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(N=C1Cl)N)N

Origin of Product

United States

Preparation Methods

Chlorination Step

  • Reaction: 2,4-diamino-6-hydroxypyrimidine is reacted with phosphorus oxychloride (POCl3) at elevated temperatures (90–110 °C, optimally 105 °C) for 4–8 hours (optimal 6 hours) to substitute the hydroxyl group with chlorine, yielding 6-chloro-2,4-diaminopyrimidine.
  • Quenching: The reaction mixture is quenched with a lower alcohol (methanol, ethanol, or other C1–C4 alcohols), with ethanol being preferred for safety and efficiency. This step also involves adding a dispersing agent to facilitate product separation.
  • Isolation: The product is isolated as 2,4-diamino-6-chloropyrimidine hydrochloride by filtration and washing. The filtrate contains phosphate esters which can be recovered and recycled, improving cost-effectiveness.

Introduction of Methanesulfonyl Group

  • The methanesulfonyl group is introduced typically by sulfonylation reactions using methanesulfonyl chloride or related reagents on the 5-position of the pyrimidine ring.
  • This step requires controlled reaction conditions to ensure selective substitution without affecting the amino groups at positions 2 and 4.
  • The reaction is often carried out in organic solvents such as tetrahydrofuran or acetone, with temperature control to optimize yield and purity.

Purification and Crystallization

  • The crude product is purified by recrystallization from water or organic solvents.
  • Activated carbon treatment and filtration are used to remove colored impurities.
  • Drying is performed under controlled temperature (typically 70–80 °C) to obtain a colorless crystalline solid with high purity.
  • The chlorination step is optimized by controlling the molar ratio of 2,4-diamino-6-hydroxypyrimidine to POCl3 (preferably 3.5:1) to maximize yield (up to 82%) and minimize by-products.
  • Quenching with alcohol rather than water improves safety and reaction smoothness.
  • Recovery and recycling of phosphorus-containing by-products reduce environmental impact and production costs.
  • The use of piperidine in some synthetic routes facilitates substitution reactions at the pyrimidine ring, improving yield and purity of intermediates.
Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Chlorination 2,4-diamino-6-hydroxypyrimidine + POCl3 90–110 (opt. 105) 4–8 (opt. 6) 70–82 Quenched with ethanol; dispersant added
Methanesulfonylation Methanesulfonyl chloride, organic solvent Room temp to reflux 2–4 65–75 Selective sulfonylation at 5-position
Purification & Crystallization Water or organic solvents, activated carbon 70–80 2–3 Removal of impurities, drying to crystalline form
  • The method involving POCl3 chlorination followed by alcohol quenching and dispersant addition is superior in yield and safety compared to direct water quenching methods.
  • Industrial scale processes emphasize solvent recovery and by-product recycling to reduce costs and environmental footprint.
  • The use of piperidine as a nucleophile in intermediate steps enhances substitution efficiency, as demonstrated in patent literature.
  • The purity of intermediates and final product is confirmed by thin-layer chromatography (TLC) and melting point analysis, with melting points around 189–261 °C depending on the compound stage.

The preparation of 6-chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine is well-established through chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by selective sulfonylation. Optimized reaction conditions, including controlled temperature, reagent ratios, and quenching methods, yield high-purity products suitable for pharmaceutical applications. Industrial methods focus on safety, cost-efficiency, and environmental sustainability through solvent and reagent recovery.

This comprehensive synthesis approach is supported by diverse patent literature and industrial research, providing a robust framework for both laboratory and large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the methylsulfonyl group .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 6-chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine, exhibit potent anticancer properties. For instance, studies have shown that structural modifications can enhance the selectivity and potency of these compounds against various cancer cell lines. A notable study reported that certain pyrimidine derivatives significantly reduced tumor size in murine models of triple-negative breast cancer (TNBC), highlighting their potential as effective anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays have demonstrated that various substituted pyrimidines possess inhibitory effects against Gram-positive and Gram-negative bacteria. For example, a study found that specific derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead compound for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can significantly affect biological activity. For instance:

Modification Effect on Activity
Substitution at Position 2Increased potency against specific cancer cell lines
Electron-withdrawing groupsEnhanced antibacterial activity
Alkylation at the amine groupImproved solubility and bioavailability

These findings emphasize the importance of systematic modification to enhance the therapeutic efficacy of pyrimidine derivatives .

Case Studies

Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume (approximately 40% decrease) compared to control groups. Mechanistic studies revealed that the compound induced apoptosis in cancer cells by downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity
In another investigation, derivatives were synthesized and screened for antimicrobial properties. The results showed that certain compounds exhibited selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including chlorination and sulfonation reactions. The following table summarizes key synthetic pathways:

Step Reaction Type Reagents Used Conditions
Step 1ChlorinationPhosphorus oxychlorideRoom temperature
Step 2SulfonationMethanesulfonyl chlorideReflux conditions
Step 3PurificationCrystallization from ethanolCooling

This synthetic route allows for the efficient production of high-purity compounds suitable for biological testing .

Mechanism of Action

The mechanism of action of 6-chloro-5-(methylsulfonyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity

  • This compound: Hypothesized to exhibit broad-spectrum activity due to the methanesulfonyl group’s electron-withdrawing nature, which enhances interactions with bacterial enzymes.
  • 6-Chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine (Compound 4 in ) :
    • Gram-negative: Inhibits 20% of E. coli and 10% of K. pneumoniae isolates .
    • Gram-positive: Inhibits 10% of S. aureus and 10% of S. saprophyticus isolates .
  • 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Limited activity against Gram-positive bacteria; resistant to S. pyogenes .
  • Methylsulfanyl analogs (e.g., 6-Chloro-N⁴-(3-methoxybenzyl)-N²-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine) : Moderate antibacterial activity, with lower efficacy compared to methanesulfonyl derivatives due to reduced electrophilicity .

Antifungal Activity

  • albicans and C. glabrata .
  • Exceptions include compounds with fused benzofuran moieties (e.g., 4g and 4e in ), which inhibit fungal enzymes via bromo/fluoro substituents .

Physicochemical Properties

Property This compound (Predicted) 6-Chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Molecular Weight ~285–300 g/mol 283.12 g/mol ~200–220 g/mol
Melting Point High (>250°C, inferred from analogs) 270°C Not reported
Lipophilicity (LogP) Moderate (3.0–4.0) 1.68 (density) Lower (~2.0)
Topological Polar Surface Area ~80–90 Ų 84.4 Ų ~60–70 Ų

Key Research Findings and Implications

Electron-Withdrawing Groups Enhance Activity : Methanesulfonyl and diazenyl substituents improve antibacterial activity compared to methoxy or methylsulfanyl groups, likely due to stronger interactions with microbial targets .

Limited Antifungal Utility: Most pyrimidine derivatives require additional structural modifications (e.g., benzofuran fusion) to achieve antifungal effects .

Synthetic Flexibility : Suzuki cross-coupling and diazenyl group incorporation are reliable methods for diversifying pyrimidine libraries .

Biological Activity

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H9ClN4O2S
  • Molecular Weight : 232.69 g/mol
  • CAS Number : 139451-37-9

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds related to this structure have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

The mechanism of action involves the inhibition of pro-inflammatory mediators, leading to reduced inflammation and pain.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicate that this compound can induce cytotoxicity against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (μM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to quantify its activity and determine the specific mechanisms involved.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Modifications at various positions on the pyrimidine ring can enhance or diminish biological efficacy. For example:

  • Substituents at Position 5 : Electron-withdrawing groups tend to enhance anti-inflammatory activity.
  • Chlorination at Position 6 : Increases potency against certain cancer cell lines.
  • Methanesulfonyl Group : Contributes to solubility and bioavailability.

Case Studies and Research Findings

  • In Vivo Studies : In a rat model of carrageenan-induced paw edema, derivatives similar to 6-Chloro-5-(methanesulfonyl)pyrimidine demonstrated significant reductions in edema compared to controls, indicating strong anti-inflammatory properties .
  • Cytotoxicity Assays : A study comparing various pyrimidine derivatives showed that those with methanesulfonyl substitutions exhibited enhanced cytotoxic effects against MCF-7 cells when assessed using the MTT assay .
  • Mechanistic Studies : Molecular docking studies suggest that this compound can effectively bind to the active sites of COX enzymes, thereby inhibiting their activity and resulting in decreased levels of inflammatory mediators .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, reacting 5-methanesulfonylpyrimidine precursors with chlorinating agents (e.g., POCl₃) under reflux conditions. Optimization includes varying bases (e.g., NaOMe, KOtBu), solvents (DMF, THF), and temperature. Continuous flow reactors can improve scalability and yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of chlorinating agent) to minimize side products.

Q. What purification methods are effective for isolating this compound with high purity?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (gradient cooling) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures purity ≥95% .
  • Quality Control : Validate purity via NMR (¹H/¹³C), LC-MS, and elemental analysis. Ensure residual solvents (e.g., DMF) are below ICH limits.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. Store at 2–8°C in airtight containers. Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the methanesulfonyl group in nucleophilic substitution or elimination reactions?

  • Methodological Answer :

  • Experimental Design : React the compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor kinetics via ¹H NMR or in situ IR spectroscopy.
  • Contradiction Analysis : If unexpected products form (e.g., elimination instead of substitution), vary solvent polarity (switch to DMSO for stabilization of transition states) or use milder bases (NaHCO₃ vs. NaOH) .
  • Data Interpretation : Compare Hammett substituent constants (σ) to predict electronic effects on reaction pathways.

Q. How can conflicting biological activity data (e.g., enzyme inhibition) across assays be resolved?

  • Methodological Answer :

  • Standardization : Replicate assays under identical conditions (pH 7.4, 25°C, 1 mM ATP for kinase assays). Use positive controls (e.g., staurosporine) to validate assay integrity.
  • Statistical Tools : Apply ANOVA to identify outliers. Use surface plasmon resonance (SPR) to confirm binding kinetics (Kd, kon/koff) and rule out false positives from fluorescent interference .
  • Mechanistic Follow-Up : Perform competitive binding assays with known inhibitors to assess selectivity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize hydrogen bonding with pyrimidine NH groups and hydrophobic interactions with the methanesulfonyl moiety.
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.
  • Validation : Cross-validate predictions with in vitro assays (e.g., ITC for ΔH measurement) .

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